
3-bromo-1,2,5,6-tetrahydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is a brominated heterocyclic compound featuring a partially saturated pyridinone ring system. Its molecular formula is C₅H₆BrNO, with a molecular weight of 176.01 g/mol (calculated from the formula in ). This compound is cataloged in Enamine Ltd’s Building Blocks Catalogue (CAS: Not explicitly provided in ) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₈BrN
- Molecular Weight : Approximately 198.49 g/mol
- Structure : The compound features a bromine atom at the 3-position of the tetrahydropyridine ring, which influences its reactivity and interaction with biological systems.
Chemistry
3-Bromo-1,2,5,6-tetrahydropyridin-2-one serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various reactions:
- Synthesis of Bioactive Compounds : It is used to synthesize derivatives that exhibit significant biological activity.
- Reactivity : The presence of the bromine atom allows for electrophilic substitution reactions, making it a versatile building block in chemical synthesis.
Biology
The compound has been investigated for its potential biological activities:
- Neuroprotective Effects : Research indicates that it may protect neurons from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Drug Development : It serves as a building block for the synthesis of drugs such as naratriptan, which is used to treat migraines.
- Pharmacological Profiling : Studies have characterized its interaction with various receptors involved in neurological processes, indicating promising pharmacological activity.
Case Studies and Research Findings
Several studies highlight the significance of this compound:
Study | Focus | Findings |
---|---|---|
Synthesis and Evaluation | Intermediate for drug development | Noted for its role in synthesizing naratriptan. |
Neuroprotective Studies | Animal models | Reduced neuronal damage following induced oxidative stress. |
Pharmacological Profiling | Receptor interactions | Promising activity warrants further exploration. |
Mechanism of Action
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is similar to other brominated tetrahydropyridines, such as 3-chloro-1,2,5,6-tetrahydropyridin-2-one and 3-fluoro-1,2,5,6-tetrahydropyridin-2-one. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2c)
- Molecular Formula : C₃₀H₂₆BrN₃O₆
- Molecular Weight : 550.0978 (HRMS data; observed 550.0816) .
- Properties : Yellow solid, m.p. 223–225°C, 61% purity.
- Key Features: Incorporates a fused imidazo-pyridine ring with bromophenyl and cyano substituents. The presence of ester groups enhances its steric bulk, contrasting with the simpler tetrahydropyridinone backbone of 3-bromo-1,2,5,6-tetrahydropyridin-2-one.
6-Bromo-1H-Pyrrolo[2,3-b]Pyridin-2(3H)-One
- CAS : 1190322-81-6 .
- Similarity Score : 0.81 (compared to this compound).
- Key Features: A bicyclic pyrrolopyridinone system with bromine at position 4.
3-Bromo-1'-((2-(Trimethylsilyl)Ethoxy)Methyl)-5,7-Dihydrospiro[Cyclopenta[b]Pyridine-6,3'-Pyrrolo[2,3-b]Pyridin]-2'(1'H)-One
- CAS : 1318253-26-7 .
- Key Features : A spirocyclic derivative with bromine and a trimethylsilyl-protected side chain. The spiro architecture and silicon-based protecting group make this compound more synthetically complex, suited for targeted drug discovery applications .
Table 1: Comparative Data for Brominated Heterocycles
Key Observations:
- Electronic Effects: Bromine in this compound likely activates the ring for nucleophilic substitution, similar to brominated pyrrolopyridinones . However, fused-ring systems (e.g., 2c) exhibit reduced reactivity due to steric hindrance from substituents .
- Synthetic Utility : The simpler structure of this compound allows for broader applicability in modular synthesis, whereas spirocyclic derivatives (e.g., CAS 1318253-26-7) require specialized protecting groups .
Biological Activity
3-Bromo-1,2,5,6-tetrahydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of tetrahydropyridine derivatives. Common methods include:
- Bromination using N-bromosuccinimide (NBS) in a polar solvent.
- Electrophilic substitution reactions , which are facilitated by the electron-rich nature of the tetrahydropyridine ring.
Biological Activity
This compound has been investigated for various biological activities:
Antioxidant Properties
Research indicates that tetrahydropyridine derivatives exhibit antioxidative properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. It is hypothesized that its mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation. In vitro studies have indicated that it may protect dopaminergic neurons from apoptosis induced by neurotoxic agents .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example, derivatives of tetrahydropyridine have been found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine substituent may enhance these effects by increasing lipophilicity and facilitating cellular uptake .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic interactions : The bromine atom can participate in electrophilic substitution reactions with nucleophiles in biological systems.
- Hydrogen bonding : The compound's structure allows for hydrogen bonding with various biomolecules, potentially affecting enzyme activity and receptor interactions .
Study 1: Neuroprotection in Parkinson’s Disease Models
A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson’s disease. Results showed significant reduction in motor deficits and preservation of dopaminergic neurons when treated with the compound .
Study 2: Antioxidative Effects on Cancer Cells
Another research focused on the antioxidative properties of tetrahydropyridine derivatives including this compound. The findings indicated a marked decrease in reactive oxygen species (ROS) levels in cancer cell lines treated with this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Structure | Antioxidant, Neuroprotective | Electrophilic interactions |
5-Chloro-1,2,3,6-tetrahydropyridine | - | Moderate anticancer activity | Similar mechanisms but less potent |
5-Iodo-1,2,3,6-tetrahydropyridine | - | Antimicrobial properties | Different interaction profiles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-1,2,5,6-tetrahydropyridin-2-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via bromination of the parent tetrahydropyridinone framework using brominating agents (e.g., HBr or NBS). Purity validation typically involves a combination of techniques:
- 1H/13C NMR to confirm structural integrity and assess proton environments .
- Mass spectrometry (ESI or HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
- Melting point analysis (e.g., 223–225°C for analogous compounds) to assess crystallinity and impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR in DMSO-d6 resolves tautomeric equilibria (e.g., keto-enol forms), while 13C NMR identifies carbonyl (C=O) and brominated carbons .
- IR Spectroscopy : Peaks near 1700 cm⁻¹ confirm the lactam (C=O) group .
- HRMS : Provides exact mass confirmation (e.g., ±0.1 ppm error) and isotopic distribution for bromine .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation and inhalation risks. Work in a fume hood .
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested or inhaled .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling Pd-catalyzed coupling with boronic acids. Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) for regioselectivity .
- Buchwald-Hartwig Amination : Bromine facilitates aryl amination; monitor reaction progress via TLC or LC-MS to detect intermediates .
Q. How can contradictory data between spectroscopic and crystallographic structural determinations be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve tautomeric or conformational ambiguities observed in NMR (e.g., dynamic equilibria in solution vs. solid-state structures) .
- Computational Modeling : Compare DFT-optimized geometries with experimental NMR shifts to validate solution-phase structures .
Q. What are the thermal stability profiles of this compound under varying atmospheric conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ and air (heating rate: 20°C/min) to assess decomposition temperatures and oxidative stability .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) and exothermic/endothermic events .
Q. What mechanistic insights exist for the biological activity of structural analogs of this compound?
- Methodological Answer :
- Piperlongumine Analogs : Compare cytotoxicity profiles of tetrahydropyridinone derivatives (e.g., dose-dependent activity in cancer cells) to infer mechanisms like ROS modulation or senolytic effects .
- SAR Studies : Modify substituents (e.g., bromine position, lactam groups) and assess bioactivity via in vitro assays (e.g., IC₅₀ determination) .
Q. How can tautomeric behavior in solution be experimentally studied for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., keto-enol equilibrium) across temperatures (e.g., 25–80°C) in DMSO-d6 .
- pH-Dependent Studies : Titrate with acid/base to stabilize specific tautomers and characterize via UV-Vis spectroscopy (e.g., λmax shifts) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for brominated tetrahydropyridinones?
- Methodological Answer :
- Recrystallization Solvent Screening : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate polymorphs .
- PXRD Analysis : Compare diffraction patterns to confirm crystalline phase consistency .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBRTWEFHUWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.